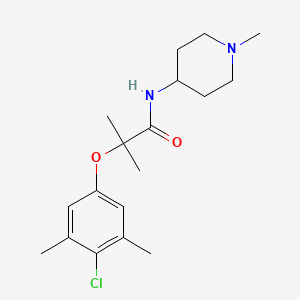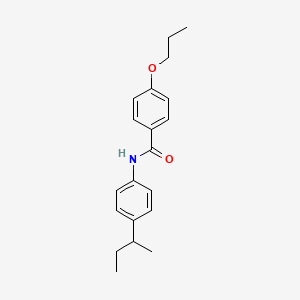
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide, also known as SR9011, is a synthetic compound that belongs to the class of Rev-Erbα agonists. It has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including metabolic disorders, cancer, and cardiovascular diseases.
Wirkmechanismus
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide works by activating the nuclear receptor Rev-Erbα, which plays a crucial role in regulating the circadian rhythm and metabolism. Activation of Rev-Erbα by 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide leads to the suppression of genes involved in gluconeogenesis and lipogenesis, resulting in improved glucose and lipid metabolism. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide also inhibits the activity of the oncogene c-Myc, which is involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to have several biochemical and physiological effects. It improves glucose and lipid metabolism by increasing insulin sensitivity and reducing hepatic glucose production. It also reduces inflammation and oxidative stress in the heart, leading to improved cardiac function. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities with high purity. It has been extensively studied in preclinical models, making it a well-characterized compound. However, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret results from experiments.
Zukünftige Richtungen
There are several future directions for 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide research. One potential direction is the development of novel formulations to improve its solubility and bioavailability. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are also needed to fully understand its mechanism of action and identify potential side effects. Overall, 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Synthesemethoden
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide involves the reaction between 4-chloro-3,5-dimethylphenol and 1-methylpiperidine-4-carboxaldehyde in the presence of a Lewis acid catalyst. The resulting intermediate is then reacted with 2-bromo-2-methylpropanoic acid to yield 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide. The synthesis method has been optimized to produce high yields of 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide with excellent purity.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose and lipid metabolism in preclinical studies, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes. 2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methyl-4-piperidinyl)propanamide has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, it has been shown to have cardioprotective effects by reducing inflammation and oxidative stress in the heart.
Eigenschaften
IUPAC Name |
2-(4-chloro-3,5-dimethylphenoxy)-2-methyl-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClN2O2/c1-12-10-15(11-13(2)16(12)19)23-18(3,4)17(22)20-14-6-8-21(5)9-7-14/h10-11,14H,6-9H2,1-5H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMQRTPPGGAUTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(C)(C)C(=O)NC2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-chlorophenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B4983348.png)
![N-(3-chloro-4-methylphenyl)-2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}acetamide](/img/structure/B4983350.png)


![6-methyl-N-[4-(1-pyrrolidinyl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B4983371.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4983383.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)propanamide](/img/structure/B4983394.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983408.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4983415.png)
![7-(3-nitrophenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B4983423.png)
![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)